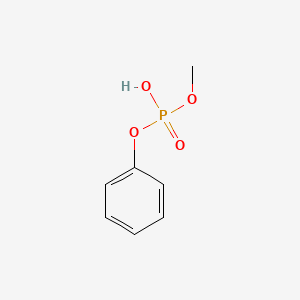

Methyl phenyl hydrogen phosphate

CAS No.: 4009-39-6

Cat. No.: VC18978397

Molecular Formula: C7H9O4P

Molecular Weight: 188.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4009-39-6 |

|---|---|

| Molecular Formula | C7H9O4P |

| Molecular Weight | 188.12 g/mol |

| IUPAC Name | methyl phenyl hydrogen phosphate |

| Standard InChI | InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |

| Standard InChI Key | BXVTXRIOHHFSQZ-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(O)OC1=CC=CC=C1 |

Introduction

Structural and Physicochemical Properties

Methyl phenyl hydrogen phosphate belongs to the class of organophosphate esters, characterized by a phosphate group bonded to both a methyl and a phenyl group. The compound’s structure governs its reactivity, solubility, and thermal stability.

Molecular Architecture

The molecule consists of a central phosphorus atom bonded to three oxygen atoms, one methyl group, one phenyl group, and a hydroxyl group. This configuration creates a tetrahedral geometry, with bond angles approximating 109.5° . The phenyl group introduces aromatic π-electron interactions, influencing the compound’s solubility in nonpolar solvents.

Physical Properties

Critical physicochemical parameters are summarized below:

The compound’s low vapor pressure suggests limited volatility under ambient conditions, making it suitable for high-temperature applications . Its logP value indicates moderate lipophilicity, facilitating transport across biological membranes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl phenyl hydrogen phosphate is typically synthesized via esterification reactions. A common protocol involves:

-

Reactants: Phosphorus oxychloride (POCl₃), methanol, and phenol.

-

Conditions:

-

Temperature: 0–5°C (initial), then 60°C (reflux)

-

Catalyst: Pyridine (1.2 equiv)

-

Solvent: Anhydrous dichloromethane

-

-

Reaction Mechanism:

Pyridine neutralizes HCl, driving the reaction to completion.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (typically 85–92%) and purity (>99%). Key process parameters include:

-

Residence Time: 30–45 minutes

-

Pressure: 2–3 bar

-

Purification: Multi-stage distillation followed by activated carbon filtration .

Reactivity and Degradation Pathways

Hydrolysis

The compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions (pH < 3):

-

Basic Conditions (pH > 10):

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

-

150–200°C: Loss of adsorbed water (2–3% mass loss)

-

280–320°C: Cleavage of P-O bonds (60% mass loss)

Analytical Characterization

Spectroscopic Techniques

-

FT-IR:

-

P=O stretch: 1260–1240 cm⁻¹

-

P-O-C (aryl): 1040–1020 cm⁻¹

-

O-H stretch: 3400–3200 cm⁻¹.

-

-

¹H NMR (CDCl₃):

Chromatographic Methods

-

HPLC Conditions:

Applications and Industrial Use

Flame Retardants

The compound serves as a precursor for halogen-free flame retardants. When incorporated into epoxy resins at 15–20 wt%, it reduces peak heat release rate by 40% in cone calorimetry tests (ASTM E1354).

Solvent Extraction

Methyl phenyl hydrogen phosphate demonstrates high selectivity for rare earth elements:

| Metal Ion | Distribution Coefficient (D) | pH Optimum |

|---|---|---|

| La³⁺ | 450 | 2.5 |

| Ce³⁺ | 620 | 2.8 |

| Nd³⁺ | 780 | 3.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume